A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Key Fluorinated Building Block
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Key Fluorinated Building Block
CAS Number: 914783-70-1
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will explore its physicochemical properties, plausible synthetic routes, and spectroscopic characteristics. The guide will delve into the compound's reactivity, governed by the unique interplay of its fluoro, trifluoromethoxy, and aldehyde functional groups. Furthermore, we will discuss its applications as a strategic building block in the development of novel pharmaceuticals and advanced materials, highlighting the causal relationship between its structure and its utility in these fields. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek to leverage the unique properties of this versatile molecule.
Introduction
Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly in the life sciences and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a prime example of a fluorinated building block, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This unique substitution pattern creates a highly versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups significantly influences the reactivity of the aldehyde and the aromatic ring, making it a valuable precursor for a range of chemical transformations.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 914783-70-1 |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.393 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.455 (lit.)[1] |
| Boiling Point | 185 °C[2] |
| Flash Point | 73 °C (163.4 °F) - closed cup[1] |
Table 2: Safety and Hazard Information
| Hazard | GHS Classification and Precautionary Statements |
| Pictogram | GHS07 (Exclamation mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][4][5] |
Synthesis and Manufacturing
Proposed Synthetic Workflow
A potential multi-step synthesis is outlined below, starting from a commercially available precursor. This proposed pathway is based on analogous transformations found in the chemical literature, such as the synthesis of related fluorinated benzonitriles and their subsequent hydrolysis or reduction.
Caption: Proposed two-step synthesis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Fluoro-1-(trifluoromethoxy)benzene
-
To a stirred solution of 2-fluorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate) at room temperature.
-
Introduce the trifluoromethoxide source. This can be a challenging step, often requiring specialized reagents and conditions, such as those used for generating trifluoromethoxide anion or employing an electrophilic trifluoromethoxylating agent.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours, with progress monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-fluoro-1-(trifluoromethoxy)benzene.
Causality: The choice of an aprotic polar solvent facilitates the nucleophilic substitution reaction. The inert atmosphere is crucial to prevent side reactions, especially if moisture-sensitive reagents are employed.
Step 2: Formylation of 2-Fluoro-1-(trifluoromethoxy)benzene
-
To a cooled (0 °C) solution of 2-fluoro-1-(trifluoromethoxy)benzene in a suitable solvent (e.g., anhydrous THF or dichloromethane), add a strong base such as n-butyllithium dropwise to achieve ortho-lithiation directed by the fluorine atom.
-
After stirring for a period to ensure complete lithiation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added slowly.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, is purified by vacuum distillation or column chromatography.
Causality: Ortho-directed metalation is a powerful tool for regioselective functionalization of aromatic rings. The fluorine substituent is a known ortho-directing group for lithiation. The subsequent reaction with DMF introduces the aldehyde functionality.
Spectroscopic Characterization
While specific spectra for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde were not found in the searched literature, a predicted spectroscopic profile can be outlined based on the analysis of structurally similar compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.4 ppm. - Aromatic protons (3H) in the region of δ 7.2-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 188-192 ppm. - Aromatic carbons showing complex signals due to C-F couplings. The carbon attached to the trifluoromethoxy group will appear as a quartet. |
| ¹⁹F NMR | - A singlet for the trifluoromethoxy group (CF₃O-). - A multiplet for the aromatic fluorine atom. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch of the aldehyde group around 2720-2820 cm⁻¹. - Strong C-F stretching bands characteristic of the Ar-F and O-CF₃ groups, typically in the 1100-1300 cm⁻¹ region.[6] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.11. - Characteristic fragmentation patterns including the loss of H, CHO, and CF₃. |
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is dictated by its three functional groups: the aldehyde, the aromatic fluorine, and the trifluoromethoxy group.
-
Aldehyde Group : The aldehyde is the primary site for nucleophilic addition reactions. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This facilitates reactions such as:
-
Grignard and Organolithium Additions : To produce secondary alcohols.
-
Reductive Amination : For the synthesis of amines.
-
Condensation Reactions : Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other bioactive molecules.[7]
-
Aromatic Ring : The fluorine and trifluoromethoxy groups are strong deactivating groups, making the aromatic ring less susceptible to electrophilic aromatic substitution. However, they can direct incoming nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly the fluorine atom, which can act as a leaving group under certain conditions.
-
Trifluoromethoxy Group : This group is generally stable under many reaction conditions. Its primary role is to modulate the electronic properties and lipophilicity of the molecule and its derivatives.
Sources
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
